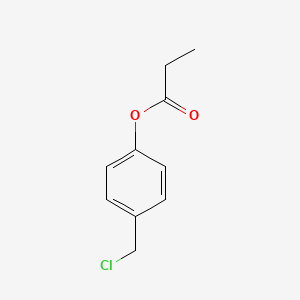
4-(Chloromethyl)phenyl propanoate
Description
4-(Chloromethyl)phenyl propanoate, specifically referred to as Ethyl 3-[4-(chloromethyl)phenyl]propanoate (CAS: 107859-99-4), is an aromatic ester featuring a chloromethyl (-CH₂Cl) substituent on the para position of the benzene ring and a propanoate ethyl ester group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables reactivity in nucleophilic substitution (e.g., SN2 reactions at the chloromethyl site) and ester hydrolysis, making it valuable for constructing complex molecules .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
[4-(chloromethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
Clé InChI |
BHUMEAVCUVGUIP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)phenyl propanoate typically involves the esterification of 4-(Chloromethyl)benzoic acid with propanol in the presence of an acid catalyst. The reaction can be represented as:
C6H4(CH2Cl)COOH+CH3CH2OH→C6H4(CH2Cl)COOCH2CH3
Activité Biologique
4-(Chloromethyl)phenyl propanoate is an organic compound classified as an ester, characterized by its chloromethyl group attached to a phenyl ring, linked to a propanoate moiety. This structure enhances its reactivity and potential biological applications, particularly in medicinal chemistry and cancer research.
- Molecular Formula : C12H13ClO2
- Molecular Weight : 224.68 g/mol
- Structure : The compound features a chloromethyl group which is known to increase electrophilicity, making it a valuable intermediate in various chemical syntheses.
Anticancer Properties
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HeLa cells. This suggests potential therapeutic applications in oncology .
Mechanism of Action :
- HDAC Inhibition : By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
- Enzyme Interaction : The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their activity and affecting cellular processes .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ethyl 3-phenylpropanoate | Lacks chloromethyl group; used in flavoring agents | Different reactivity profile due to absence of halogen |
| Ethyl 3-[4-(bromomethyl)phenyl]propanoate | Contains bromomethyl instead | More reactive towards nucleophiles compared to chlorinated analogs |
| Methyl 3-[4-(aminomethyl)phenyl]propanoate | Contains amino group; used in medicinal chemistry | Different biological activity profile due to amino functionality |
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, studies involving HeLa cells demonstrated a reduction in cell viability when treated with this compound, indicating its potential as a chemotherapeutic agent .
-
Mechanistic Studies :
- Further mechanistic studies highlighted that the compound's interaction with biological macromolecules could lead to modifications that inhibit or alter enzyme activities critical for cancer progression. This interaction may involve π-π stacking with aromatic residues within proteins, enhancing binding affinity and specificity .
- In Vivo Studies :
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of Ethyl 3-[4-(chloromethyl)phenyl]propanoate and its analogues:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Primary Applications |
|---|---|---|---|---|---|
| Ethyl 3-[4-(chloromethyl)phenyl]propanoate | C₁₂H₁₃ClO₂ | 224.68 g/mol | -ClCH₂ (para), -COOEt | 107859-99-4 | Intermediate in drug synthesis |
| Methyl 3-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate | C₁₇H₁₇ClO₃ | 304.77 g/mol | -ClC₆H₄CH₂ (para), -OCH₂COOMe | 71549-07-0 | Potential bioactive intermediate |
| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | C₁₅H₁₉ClO₃ | 282.76 g/mol | -Cl(CH₂)₃CO (para), -CMe₂COOMe | 154477-54-0 | Pharmaceutical intermediates |
Pharmacological and Industrial Relevance
- Ethyl 3-[4-(chloromethyl)phenyl]propanoate: Derivatives of this compound have been investigated for antiparasitic activity, particularly against metronidazole-resistant Blastocystis sp., though direct pharmacological data are pending .
- Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: Used in synthesizing kinase inhibitors, highlighting its role in targeted cancer therapies .
Key Research Findings
- Synthetic Routes: Ethyl 3-[4-(chloromethyl)phenyl]propanoate is synthesized via chlorination of hydroxymethyl precursors using SOCl₂, a method shared with related imidazole derivatives .
- Stability : The ethyl ester in 107859-99-4 shows greater hydrolytic stability compared to methyl esters (e.g., 71549-07-0), making it preferable for prolonged storage .
- Toxicity: Chlorinated aromatic compounds universally require stringent safety protocols, with chloromethyl derivatives posing higher acute toxicity risks than chlorobutanoyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


